Cas no 1803619-77-3 (2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine)
2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7HBrF4N2O/c8-6-5(9)4(15-7(10,11)12)1-3(2-13)14-6/h1H
- InChI Key: MBISFKNSLLYFKZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=CC(C#N)=N1)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 276
- XLogP3: 3.2
- Topological Polar Surface Area: 45.9
2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004409-500mg |
2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine |
1803619-77-3 | 97% | 500mg |
$999.60 | 2022-04-02 | |
| Alichem | A026004409-1g |
2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine |
1803619-77-3 | 97% | 1g |
$1,680.00 | 2022-04-02 |
2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine
Introduction to 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine (CAS No. 1803619-77-3)
2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine, with the CAS number 1803619-77-3, is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of multiple functional groups, including a bromo substituent, a cyano group, a fluoro atom, and a trifluoromethoxy group, makes this molecule a promising candidate for further chemical investigation and application development.
The structural features of 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine contribute to its unique reactivity and potential utility in synthetic chemistry. The bromo group, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. Additionally, the cyano group can participate in various transformations, including nucleophilic additions and metal-catalyzed reactions, while the fluoro and trifluoromethoxy substituents introduce electron-withdrawing effects that can modulate the electronic properties of the pyridine ring.
In recent years, there has been growing interest in the development of novel pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine has been explored in several research studies as a key intermediate in the synthesis of bioactive molecules. For example, its incorporation into kinase inhibitors has shown promise in preclinical studies due to its ability to interact with specific binding pockets on target enzymes. The fluorinated moieties, in particular, have been highlighted for their role in enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.
One notable application of this compound is in the synthesis of small-molecule inhibitors targeting oncogenic pathways. Pyridine-based inhibitors have been extensively studied for their potential in cancer therapy, and modifications such as those present in 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine can fine-tune binding affinity and selectivity. Recent advancements in computational chemistry have enabled the rational design of such inhibitors by predicting binding interactions at atomic resolution. This has led to the discovery of novel compounds with improved therapeutic efficacy and reduced side effects.
The agrochemical sector has also benefited from the exploration of pyridine derivatives like 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine. Its structural motifs are frequently found in herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. The introduction of fluorinated groups enhances the lipophilicity and bioavailability of agrochemicals, making them more effective under field conditions. Current research is focused on developing next-generation crop protection agents that combine efficacy with environmental sustainability.
From a synthetic chemistry perspective, 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine serves as a valuable building block for constructing more complex molecules. Its multifunctional nature allows chemists to explore diverse synthetic pathways, including transition-metal catalysis and organocatalysis. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at various positions on the pyridine ring, expanding the chemical space available for drug discovery. Similarly, copper-mediated reactions have enabled the introduction of sulfur-containing moieties, which are known to enhance binding interactions with biological targets.
The role of computational methods in optimizing synthetic routes cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and identifying optimal conditions for synthesizing 2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine derivatives. These methods not only save time but also reduce experimental costs by minimizing trial-and-error approaches. Furthermore, machine learning algorithms have been trained on large datasets of chemical reactions to predict novel synthetic pathways with high accuracy. This integration of computational chemistry with experimental work has accelerated the discovery pipeline for new bioactive compounds.
In conclusion,2-Bromo-6-cyano-3-fluoro-4-(trifluoromethoxy)pyridine (CAS No. 1803619-77-3) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules targeting various diseases and agricultural challenges. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in medicinal and agricultural chemistry.
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